molecular formula C8H11NO2 B3345252 2-(Pyridin-4-YL)propane-1,3-diol CAS No. 102877-55-4

2-(Pyridin-4-YL)propane-1,3-diol

Cat. No.: B3345252
CAS No.: 102877-55-4
M. Wt: 153.18 g/mol
InChI Key: SDTJRMWVGWPOJY-UHFFFAOYSA-N
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Description

2-(Pyridin-4-YL)propane-1,3-diol is a chemical compound with the molecular formula C8H11NO2 It is characterized by a pyridine ring attached to a propane-1,3-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-YL)propane-1,3-diol typically involves the reaction of 2-methylpyridine with formaldehyde under specific conditions. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then converted to the final product through further chemical transformations .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled reaction environments to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-YL)propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups attached to the pyridine ring .

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-YL)propane-1,3-diol involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-4-YL)propane-1,3-diol is unique due to its specific structural configuration, which influences its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and industrial applications, offering distinct advantages over its isomers .

Properties

IUPAC Name

2-pyridin-4-ylpropane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-5-8(6-11)7-1-3-9-4-2-7/h1-4,8,10-11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTJRMWVGWPOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447132
Record name 2-(Pyridin-4-yl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102877-55-4
Record name 2-(Pyridin-4-yl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyridin-4-YL)propane-1,3-diol
Reactant of Route 2
2-(Pyridin-4-YL)propane-1,3-diol
Reactant of Route 3
2-(Pyridin-4-YL)propane-1,3-diol
Reactant of Route 4
2-(Pyridin-4-YL)propane-1,3-diol
Reactant of Route 5
2-(Pyridin-4-YL)propane-1,3-diol
Reactant of Route 6
2-(Pyridin-4-YL)propane-1,3-diol

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